molecular formula C19H17N3O2S B535010 BRD-6929 CAS No. 849234-64-6

BRD-6929

Cat. No.: B535010
CAS No.: 849234-64-6
M. Wt: 351.4 g/mol
InChI Key: ABZSPJVXTTUFAA-UHFFFAOYSA-N
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Description

JQ12 is a chemical compound known for its selective inhibition of histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. JQ12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression through epigenetic mechanisms .

Scientific Research Applications

JQ12 has a wide range of scientific research applications, including:

    Chemistry: JQ12 is used as a chemical tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.

    Biology: In biological research, JQ12 is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: JQ12 has shown potential as a therapeutic agent in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.

    Industry: In the pharmaceutical industry, JQ12 is used in drug discovery and development to identify new therapeutic targets and optimize drug candidates.

Biochemical Analysis

Biochemical Properties

BRD-6929 plays a significant role in biochemical reactions, particularly in the inhibition of HDAC1 and HDAC2 . It interacts with these enzymes, inhibiting them with IC50s of 1 and 8 nM, respectively . The nature of these interactions involves high-affinity binding, with Ki values of 0.2 and 1.5 nM for HDAC1 and HDAC2, respectively .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating chromatin and gene expression in the brain . In primary neuronal cell cultures, this compound induces a significant increase in H2B acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically HDAC1 and HDAC2 . It exerts its effects at the molecular level through the inhibition of these enzymes, leading to alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits slow-on/slow-off binding kinetics to HDAC1 and HDAC2, with half-lives (T1/2) of 40 and 80 hours, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, following chronic treatment, this compound at a dosage of 45 mg/kg significantly reduced hyperlocomotion by 36% .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the deacetylation of histone and non-histone proteins . It interacts with enzymes such as HDAC1 and HDAC2, influencing the epigenetic regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JQ12 involves several steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of JQ12 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain JQ12 in its pure form.

Industrial Production Methods

Industrial production of JQ12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

JQ12 undergoes several types of chemical reactions, including:

    Oxidation: JQ12 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the JQ12 molecule.

    Substitution: JQ12 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of JQ12 may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    MS-275: Another selective inhibitor of histone deacetylase 1 and histone deacetylase 2, with similar applications in cancer research.

    SAHA (Vorinostat): A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: A selective inhibitor of histone deacetylase 1 and histone deacetylase 2, used in the treatment of peripheral T-cell lymphoma.

Uniqueness of JQ12

JQ12 is unique in its high selectivity for histone deacetylase 1 and histone deacetylase 2, which allows for more targeted modulation of gene expression with potentially fewer side effects compared to pan-histone deacetylase inhibitors. This selectivity makes JQ12 a valuable tool in both basic research and therapeutic development .

Properties

IUPAC Name

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSPJVXTTUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that Merck60, in combination with Tazemetostat, effectively suppressed cell growth in G401 kidney cancer cells. What is the scientific basis for combining a HDAC1/2 inhibitor with an EZH2 inhibitor in the context of Wilms tumor?

A1: The rationale for combining Merck60 (HDAC1/2 inhibitor) and Tazemetostat (EZH2 inhibitor) stems from the study's findings that both HDAC1/2 and EZH2 are overactive in Wilms tumor cells []. HDAC1/2, by upregulating SIX1/2, and EZH2, by promoting nephron progenitor cell proliferation, contribute to the uncontrolled growth characteristic of this cancer []. By inhibiting both these pathways simultaneously, the researchers aimed to achieve a synergistic effect, effectively disrupting the tumor cells' ability to proliferate. This approach aligns with the growing body of evidence suggesting that combined inhibition of HDACs and EZH2 can be a potent strategy for treating various cancers [].

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